molecular formula C12H16N2O4 B8078412 Methyl tert-butyl(4-nitrophenyl)carbamate

Methyl tert-butyl(4-nitrophenyl)carbamate

Cat. No.: B8078412
M. Wt: 252.27 g/mol
InChI Key: JXMPIAADWAEALA-UHFFFAOYSA-N
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Description

Methyl tert-butyl(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H16N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group, which is a functional group commonly used in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tert-butyl(4-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-nitrophenylcarbamate with iodomethane in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl tert-butyl(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amines and carbon dioxide.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl tert-butyl(4-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tert-butyl(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tert-butyl(4-nitrophenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl N-tert-butyl-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13(11(15)18-4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMPIAADWAEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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